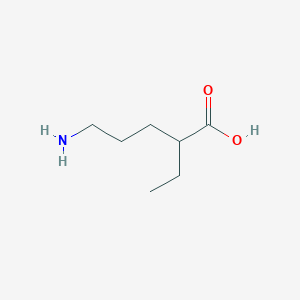
5-Amino-2-ethylpentanoic acid
Cat. No. B8737355
Key on ui cas rn:
82169-61-7
M. Wt: 145.20 g/mol
InChI Key: MNEGCHZAKQMXCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05066426
Procedure details


An active ester of carboxyfluorescein was prepared by dissolving N-hydroxysuccinimide (5 mg), carboxyfluorescein (7.5 mg) and N,N'-dicyclohexylcarbodiimide (20 mg) in 0.5 ml of pyridine. The reaction was allowed to proceed for two hours at room temperature, after which time 2-ethyl-5-aminopentanoic acid (20 mg) was dissolved in the reaction mixture. The resulting mixture was allowed to react overnight in the dark at room temperature and the reaction product was purified twice employing silica gel thin-layer chromatography using a chloroform:methanol (3:1) mixture as developing solvent to yield a 2-ethyl-5-aminopentanoic acid-carboxyfluorescein conjugate of the formula: ##STR12##





Name

Identifiers


|
REACTION_CXSMILES
|
ON1C(=O)CCC1=O.[CH:9]1[C:14]([C:15]([OH:17])=[O:16])=[CH:13][C:12]2[C:18]3([O:34][C:35](=[O:36])[C:11]=2[CH:10]=1)[C:28]1[CH:29]=[CH:30][C:31]([OH:33])=[CH:32][C:27]=1[O:26][C:20]1[CH:21]=[C:22]([OH:25])[CH:23]=[CH:24][C:19]3=1.C1(N=C=NC2CCCCC2)CCCCC1.[CH2:52]([CH:54]([CH2:58][CH2:59][CH2:60][NH2:61])[C:55]([OH:57])=[O:56])[CH3:53]>N1C=CC=CC=1>[CH:9]1[C:14]([C:15]([OH:17])=[O:16])=[CH:13][C:12]2[C:18]3([O:34][C:35](=[O:36])[C:11]=2[CH:10]=1)[C:28]1[CH:29]=[CH:30][C:31]([OH:33])=[CH:32][C:27]=1[O:26][C:20]1[CH:21]=[C:22]([OH:25])[CH:23]=[CH:24][C:19]3=1.[CH2:52]([CH:54]([CH2:58][CH2:59][CH2:60][NH2:61])[C:55]([OH:57])=[O:56])[CH3:53].[CH:9]1[C:14]([C:15]([OH:17])=[O:16])=[CH:13][C:12]2[C:18]3([O:34][C:35](=[O:36])[C:11]=2[CH:10]=1)[C:28]1[CH:29]=[CH:30][C:31]([OH:33])=[CH:32][C:27]=1[O:26][C:20]1[CH:21]=[C:22]([OH:25])[CH:23]=[CH:24][C:19]3=1 |f:6.7|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
5 mg
|
|
Type
|
reactant
|
|
Smiles
|
ON1C(CCC1=O)=O
|
|
Name
|
|
|
Quantity
|
7.5 mg
|
|
Type
|
reactant
|
|
Smiles
|
C1=CC2=C(C=C1C(=O)O)C3(C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O)OC2=O
|
|
Name
|
|
|
Quantity
|
20 mg
|
|
Type
|
reactant
|
|
Smiles
|
C1(CCCCC1)N=C=NC1CCCCC1
|
|
Name
|
|
|
Quantity
|
0.5 mL
|
|
Type
|
solvent
|
|
Smiles
|
N1=CC=CC=C1
|
Step Two
|
Name
|
|
|
Quantity
|
20 mg
|
|
Type
|
reactant
|
|
Smiles
|
C(C)C(C(=O)O)CCCN
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to react overnight in the dark at room temperature
|
|
Duration
|
8 (± 8) h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the reaction product was purified twice employing silica gel thin-layer chromatography
|
Outcomes


Product
Details
Reaction Time |
2 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C1=CC2=C(C=C1C(=O)O)C3(C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O)OC2=O
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)C(C(=O)O)CCCN.C1=CC2=C(C=C1C(=O)O)C3(C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O)OC2=O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
